3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine
Description
3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring, a pyrazole ring, and a pyrrolidine ring
Properties
Molecular Formula |
C13H16N4 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[1-(pyrrolidin-2-ylmethyl)pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C13H16N4/c1-3-11(9-14-6-1)13-5-8-17(16-13)10-12-4-2-7-15-12/h1,3,5-6,8-9,12,15H,2,4,7,10H2 |
InChI Key |
XOPZDUFJKLUVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C=CC(=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with pyrazole and pyrrolidine intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-2-pyrrolidinyl)pyridine: Known for its use in nicotine research.
2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Used in electronic cigarette products.
Uniqueness
3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine is unique due to its combination of pyridine, pyrazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on a review of diverse research findings.
Structural Characteristics
The compound features a pyridine ring connected to a pyrazole moiety , with a pyrrolidin-2-ylmethyl substituent. This unique structure contributes to its biological properties, allowing it to interact with various biological targets, including enzymes and receptors.
| Component | Description |
|---|---|
| Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom. |
| Pyrazole Moiety | A five-membered ring containing two nitrogen atoms at positions 1 and 2. |
| Pyrrolidin-2-ylmethyl Substituent | A five-membered saturated ring that enhances the compound's interaction with biological targets. |
Antimicrobial Properties
Research indicates that 3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine exhibits notable antimicrobial activity . In studies, it has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Candida albicans
The minimum inhibitory concentration (MIC) for these compounds was reported at around 250 μg/mL , indicating moderate antimicrobial efficacy .
Neurological Effects
The compound's structural attributes suggest potential interactions with neurotransmitter systems, particularly in the context of neurological disorders. Preliminary studies have indicated that it may influence pathways related to neuroprotection and cognitive enhancement, although detailed mechanisms remain to be elucidated .
Synthesis Pathways
The synthesis of 3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine typically involves several steps:
- Formation of Pyrazole : Initial synthesis often starts with the formation of the pyrazole core through condensation reactions.
- Pyridine Ring Construction : The introduction of the pyridine moiety is achieved through cyclization reactions.
- Substituent Addition : The final step involves attaching the pyrrolidin-2-ylmethyl group, which can be accomplished via alkylation or other coupling methods.
Study on Antibacterial Activity
In a study focused on pyrazolyl derivatives, 3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine was evaluated alongside other compounds for its antibacterial properties. Results demonstrated that this compound exhibited superior activity compared to structurally similar compounds, suggesting its potential as a lead candidate for developing new antimicrobial agents .
Neuroprotective Mechanisms
Another significant study investigated the neuroprotective effects of similar pyrazole derivatives in models of neurodegeneration. The findings indicated that these compounds could modulate inflammatory responses and oxidative stress pathways, providing insights into their potential therapeutic applications in treating conditions like Alzheimer's disease .
Q & A
Q. What synthetic methodologies are employed for the preparation of 3-(1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-yl)pyridine, and how do reaction conditions impact regioselectivity?
The compound is typically synthesized via nucleophilic substitution between a pyrazolyl precursor (e.g., 2-(1H-pyrazol-3-yl)pyridine) and a pyrrolidinylmethyl halide, often using weak bases like K₂CO₃ to facilitate alkylation . Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, can enhance reaction efficiency and regioselectivity by promoting cross-coupling under mild conditions . Multi-step syntheses may involve protecting groups for sensitive moieties, as seen in analogous pyridine-pyrazole systems .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and what diagnostic features should be prioritized?
Key techniques include:
- ¹H NMR : Diagnostic signals for pyridine (δ 8.5–8.7 ppm) and pyrrolidine protons (δ 2.3–3.0 ppm) .
- X-ray crystallography : SHELXL refinement resolves structural features, including dihedral angles between pyridine and pyrazole rings (e.g., ~1.87° coplanarity in similar compounds) .
- Hydrogen bonding analysis : N—H⋯N and N—H⋯O interactions stabilize crystal packing .
Q. What preliminary biological assays are recommended to assess its potential bioactivity?
While direct data is limited, structurally related pyridine-pyrazole hybrids show kinase inhibition (e.g., IC₅₀ values for MAP3K12 inhibitors). Initial screens could include:
- Enzyme inhibition assays targeting kinases or oxidoreductases .
- Cellular viability assays (e.g., MTT) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can researchers address crystallographic disorder in the pyrrolidinylmethyl moiety during structural refinement?
Flexible pyrrolidine groups often exhibit rotational disorder. SHELXL’s PART instruction allows modeling of disordered components with occupancy refinement and geometric restraints . For severe cases, high-resolution data (≤1.0 Å) and anisotropic displacement parameter (ADP) analysis improve accuracy .
Q. What analytical approaches reconcile discrepancies between computational DFT models and experimental NMR chemical shifts?
Discrepancies arise from solvent effects or conformational averaging. Strategies include:
Q. What catalytic systems enhance yield in the formation of the pyrazole-pyridine core, and how are reaction kinetics optimized?
Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ reduce reaction times (e.g., from 24h to 6h) and improve yields (>85%) by increasing surface area and active sites . Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps, such as nucleophilic attack or intermediate stabilization .
Q. How does the introduction of the pyrrolidinylmethyl group influence hydrogen bonding patterns in the solid state?
The pyrrolidine nitrogen participates in N—H⋯N hydrogen bonds with pyridine, creating linear chains along crystallographic axes. Substituent bulkiness (e.g., trifluoromethyl groups) alters packing efficiency, as seen in related compounds with dihedral angles <5° .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
